molecular formula C17H16F2N4O2S B2516706 2,5-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034290-06-5

2,5-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Katalognummer: B2516706
CAS-Nummer: 2034290-06-5
Molekulargewicht: 378.4
InChI-Schlüssel: VFYQMXXMMVSYKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A compound closely related to 2,5-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, has been synthesized and characterized for its potential in various biological activities. This includes anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Modest inhibition of HCV NS5B RdRp activity was also observed (Ş. Küçükgüzel et al., 2013).

Antimicrobial Potential

The antimicrobial potential of compounds bearing a similar scaffold has been explored, highlighting the synthesis and evaluation of a series of compounds for their in vitro antibacterial and antifungal activities. This research demonstrates the utility of the core structure in developing agents against pathogenic bacterial strains and fungal yeasts, underscoring its significance in the design of new antimicrobial drugs (Navneet Chandak et al., 2013).

Transfer Hydrogenation Catalysis

Research on N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including compounds with similar structural elements, has revealed their application in transfer hydrogenation of ketones. This highlights the compound's role in facilitating catalytic processes, particularly in the efficient and environmentally friendly synthesis of alcohols from ketones. The absence of a need for basic additives or halide abstractors for high activity in transfer hydrogenation is a notable advancement in catalysis research (A. Ruff et al., 2016).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-[2-(Pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide have been studied, offering insights into the compound's potential as a ligand for metal coordination. This research provides foundational knowledge for the development of metal complexes with potential applications in various fields, including catalysis, material science, and medicinal chemistry (Danielle L Jacobs et al., 2013).

Kinase Inhibition for Therapeutic Applications

A series of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides, which share a similar structural motif, were designed as highly selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). These inhibitors exhibit potent kinase inhibitory activity and suppress the activation of ZAK downstream signals both in vitro and in vivo, suggesting potential therapeutic applications in treating cardiac hypertrophy and possibly other diseases associated with ZAK dysregulation (Yu Chang et al., 2017).

Eigenschaften

IUPAC Name

2,5-difluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c1-12-9-16(13-3-2-6-20-11-13)22-23(12)8-7-21-26(24,25)17-10-14(18)4-5-15(17)19/h2-6,9-11,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYQMXXMMVSYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.